Amylin (1-37), also known as Islet Amyloid Polypeptide, is a 37-amino acid peptide hormone co-secreted with insulin by pancreatic beta cells. This peptide plays a significant role in glycemic control and is a major component of amyloid deposits found in the Islets of Langerhans in individuals with noninsulin-dependent diabetes mellitus. The amidated form of Amylin (1-37) is particularly relevant due to its enhanced stability and biological activity compared to its non-amidated counterpart .
Amylin falls under the category of neuroendocrine peptides and is classified as a hormone due to its role in regulating blood glucose levels. It is also categorized as an amyloidogenic protein due to its propensity to form amyloid fibrils, which are implicated in various metabolic disorders, including type 2 diabetes .
The synthesis of Amylin (1-37) can be performed using solid-phase peptide synthesis techniques, particularly employing the Fmoc (9-Fluorenylmethyloxycarbonyl) chemistry method. This approach allows for the stepwise assembly of amino acids on a solid support resin, facilitating the creation of the desired peptide sequence.
The synthesis typically involves:
The molecular structure of Amylin (1-37) consists of a sequence of 37 amino acids, with specific structural motifs that contribute to its biological function. The peptide includes a disulfide bond between residues 2 and 7, which stabilizes its conformation.
The molecular formula for Amylin (1-37) is C_151H_232N_44O_42S_2, with a molecular mass of approximately 3485 Da. The peptide's structure allows it to interact with various receptors in the body, influencing metabolic processes .
Amylin undergoes various biochemical reactions that are crucial for its function:
The aggregation process involves nucleation and elongation phases, where monomers aggregate into oligomers and subsequently into fibrils. Factors such as pH, temperature, and ionic strength significantly influence these reactions .
Amylin's mechanism of action primarily involves its role in regulating glucose homeostasis:
Research indicates that Amylin's action on glucose metabolism is mediated through specific receptors that activate signaling cascades involving cyclic AMP and phosphoinositide 3-kinase pathways .
Amylin (1-37) appears as a white to off-white powder or lyophilized solid. It is soluble in aqueous solutions at physiological pH but may precipitate under certain conditions due to aggregation.
Key chemical properties include:
Relevant data indicate that modifications at specific amino acid positions can significantly alter both stability and aggregation behavior .
Amylin (1-37) has several important applications in scientific research:
The identification of amylin (Islet Amyloid Polypeptide, IAPP) emerged from a century-long investigation into pancreatic hyaline deposits. In 1901, Eugene Opie first described hyaline lesions in diabetic pancreata, noting their association with β-cell degeneration [9]. These deposits, initially termed "islet hyalinization," were later confirmed as amyloid via Congo red staining and electron microscopy, revealing characteristic 7–10 nm fibrils [9]. The molecular identity remained elusive until 1987, when two independent groups isolated a 37-amino acid peptide from insulinoma amyloid deposits and diabetic pancreata. Westermark designated it "Islet Amyloid Polypeptide" (IAPP), while Cooper named it "amylin" [7] [9]. The human sequence was determined as KCNTATCATQRLANFLVHSSNNFGAILSSTNVGSNTY-NH₂, featuring a conserved disulfide bridge (Cys²-Cys⁷) and C-terminal amidation—both essential for biological activity and amyloidogenicity [4] [5].
Table 1: Key Historical Milestones in Amylin Research
Year | Discovery | Significance |
---|---|---|
1901 | Opie describes "hyaline degeneration" in islets | First link between islet pathology and diabetes mellitus |
1986 | Insulinoma amyloid peptide (IAP) isolated | Partial characterization of amyloid deposits in insulinomas |
1987 | Full sequence of amylin (IAPP) determined | Identification of 37-aa peptide as core constituent of islet amyloid [7] |
1988 | Amylin named as hormone | Recognition of cosecretion with insulin and metabolic functions [9] |
Amylin’s role in Type 2 Diabetes Mellitus (T2DM) pathogenesis centers on its amyloidogenic transformation. Co-secreted with insulin from β-cells (ratio ~100:1), amylin normally exists as a soluble, natively unfolded monomer [1] [6]. In T2DM, however, impaired prohormone processing and chronic secretory demand lead to accumulation of unprocessed proIAPP. This intermediate forms nucleation seeds for amyloid assembly [6] [9]. Crucially, residues 20–29 (SNNFGAILSS) constitute the amyloidogenic core, adopting β-sheet structures that oligomerize into toxic prefibrillar aggregates [3] [6]. These oligomers permeabilize β-cell membranes, induce calcium influx, activate proteases, and trigger apoptosis—culminating in β-cell loss [6] [9]. Post-mortem studies confirm islet amyloid deposits in >70% of T2DM patients, correlating with disease severity and β-cell deficiency [1] [9]. The structural prerequisites for toxicity include:
Table 2: Molecular Determinants of Amylin Amyloidogenicity in T2DM
Structural Feature | Role in Amyloidogenesis | Consequence in T2DM |
---|---|---|
Residues 20–29 | Forms β-sheet-rich aggregation core | Nucleates fibril assembly; membrane disruption |
C-terminal amidation (Tyr³⁷) | Enhances hydrophobicity and fibril stability | Accelerates deposition in islets |
Disulfide bond (Cys²-Cys⁷) | Constrains N-terminal conformation | Modulates oligomer toxicity |
Proline absence | Permits β-sheet formation (vs. helical/coiled) | Human form aggregation-prone vs. rodent amylin |
Amylin sequences exhibit remarkable cross-species heterogeneity in amyloidogenicity. While human amylin readily forms cytotoxic amyloid, rodent amylin (rat/mouse) is non-amyloidogenic under physiological conditions. This divergence stems from three proline substitutions at positions 25, 28, and 29 (human: Ala²⁵, Ser²⁸, Ser²⁹ → rodent: Pro²⁵, Pro²⁸, Pro²⁹) [3] [7]. Proline disrupts β-sheet formation, preventing aggregation. A 2020 consensus sequence analysis of 202 vertebrate amylins revealed:
Notably, species under metabolic stress (e.g., polar bears) evolved less amyloidogenic variants, suggesting adaptive pressure against amyloid formation in high-fat/high-risk environments [3]. Conversely, humans and primates retained aggregation-prone sequences, possibly due to T2DM’s typical onset post-reproductive age, minimizing evolutionary selection against amyloidogenicity [3] [7].
Table 3: Evolutionary Variation in Amylin Amyloidogenicity
Species Group | Key Sequence Differences vs. Human Amylin | Relative Aggregation Rate | Cytotoxicity |
---|---|---|---|
Human | None (reference) | 1.0x | High |
Rat/Mouse | Pro²⁵, Pro²⁸, Pro²⁹ | Undetectable | Negligible |
Primate consensus | 1–2 substitutions (e.g., His¹⁸→Arg) | 0.25–0.33x | Moderate reduction |
Mammalian consensus | 6 substitutions (incl. prolines at 28/29) | 0.04–0.05x | Low |
Vertebrate consensus | Multiple substitutions across sequence | 0.16x | Very low |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7